molecular formula C17H20N2O4 B12170311 Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate

Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate

Cat. No.: B12170311
M. Wt: 316.35 g/mol
InChI Key: FQXZJVRUDIJDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with methylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamido)acetate is unique due to its specific structural features, such as the isobutyl group and the amido linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

methyl 2-[[2-(2-methylpropyl)-1-oxoisoquinoline-4-carbonyl]amino]acetate

InChI

InChI=1S/C17H20N2O4/c1-11(2)9-19-10-14(16(21)18-8-15(20)23-3)12-6-4-5-7-13(12)17(19)22/h4-7,10-11H,8-9H2,1-3H3,(H,18,21)

InChI Key

FQXZJVRUDIJDQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.